Diverse synthetic routes: Several papers describe the synthesis of pyrazole derivatives using various methods, including condensation reactions, cyclization reactions, and metal-catalyzed coupling reactions. [, , , , , , , , , , , , , , , , ]
Structural diversity: The papers showcase the synthesis of pyrazole derivatives with a wide range of substituents, highlighting the versatility of this chemical scaffold. [, , , , , , , , , ]
Applications
Pharmaceuticals: Numerous papers focus on the biological activity of pyrazole derivatives, particularly as potential inhibitors of various enzymes and receptors involved in disease processes. This includes research on c-Met inhibitors for cancer treatment [], transforming growth factor-beta type I receptor inhibitors for fibrosis [], and factor Xa inhibitors for thrombosis []. Other studies explore the antimicrobial [, , , , , ], antifungal [, ], anti-inflammatory [], analgesic [], and anti-hypoxic [] properties of these compounds.
Materials Science: Some papers investigate the use of pyrazole derivatives as ligands in coordination chemistry for the development of new materials with interesting structural and magnetic properties. [, , , ]
Agrochemicals: The discovery of new fungicides based on pyrazole scaffolds is highlighted in one paper. []
Compound Description: This compound serves as a crucial starting material in a novel, one-pot synthesis of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This synthetic method, deemed cost-effective and industrially viable, involves reacting the compound with ethyl 2-formyl-3-oxopropionate and further derivatization. []
Relevance: While this compound shares the core pyrazole-4-carboxylate moiety with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, it differs significantly in the substituents at the 1- and 3-positions of the pyrazole ring. The research highlights the versatility of pyrazole-4-carboxylate derivatives as building blocks in organic synthesis. []
Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic system with the space group P21/n. []
Relevance: This compound shares a high degree of structural similarity with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide. Both compounds feature a pyridin-2-yl group at the 3-position and a carboxamide derivative at the 4-position of the pyrazole ring. The key difference lies in the substituent at the 1-position, with a methyl group in this compound compared to a 2-fluoroethyl group in the target compound. []
Compound Description: This compound's crystal structure, determined using single-crystal X-ray diffraction, reveals it crystallizes in the monoclinic system with the space group C2/c. []
Relevance: This compound exhibits substantial structural similarity to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, sharing the core pyrazole ring substituted with pyridin-2-yl at the 3-position and a carboxamide derivative at the 4-position. The distinction lies in the 1-position substituent and the presence of an additional 4-bromobenzyl group on the carboxamide nitrogen. This highlights the potential modifications possible within this class of compounds. []
Compound Description: The crystal structure of this compound, determined via single-crystal X-ray diffraction, reveals it exists as a monohydrate and crystallizes in the orthorhombic system with the space group P212121. []
Compound Description: AMG 458 is a potent and selective c-Met inhibitor. This compound exhibits significant oral bioavailability and has demonstrated efficacy in inhibiting tumor growth in preclinical models without causing significant weight loss. []
Relevance: AMG 458 shares the core structure of a pyrazole ring substituted with a carboxamide derivative at the 4-position with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide. Although AMG 458 has a distinct substitution pattern on the pyrazole ring and a more complex carboxamide substituent, its development highlights the therapeutic potential of pyrazole carboxamide derivatives as kinase inhibitors. []
Compound Description: This compound acts as a bidentate ligand, coordinating to a Cu(II) center through its pyrazole and pyridine nitrogen atoms. The resulting copper(II) complex, dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate, demonstrates interesting biological properties. It efficiently inhibits protein tyrosine phosphatase 1B (PTP1B) activity and displays antiproliferative effects against human breast cancer MCF7 cells in vitro. []
Relevance: This compound shares the crucial 3-(pyridin-2-yl)-1H-pyrazole moiety with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide. The primary difference lies in the substituent at the 1-position of the pyrazole ring. This compound emphasizes the potential of molecules containing the 3-(pyridin-2-yl)-1H-pyrazole scaffold for developing new therapeutic agents. []
Compound Description: This compound's crystal structure, solved using single-crystal X-ray diffraction, reveals it crystallizes in the monoclinic system with the space group Cc. []
Relevance: While this compound shares the core 1-(pyridin-2-yl)-1H-pyrazole scaffold with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, it differs in the substituents at the 3-, 4-, and 5- positions of the pyrazole ring. This highlights the diverse array of substitutions achievable within the pyrazole family and their potential for diverse chemical properties. []
Compound Description: This compound is synthesized via Vilsmeier-Haack reaction and its structure is confirmed by spectroscopic and elemental analyses. It crystallizes in the triclinic system with the space group P-1. The crystal structure reveals the presence of intramolecular C–H⋯O hydrogen bonds, contributing to the compound's stability. []
Relevance: While sharing the basic pyrazole-4-carboxaldehyde core, this compound differs significantly from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide in the substituents at the 1- and 3-positions. []
Compound Description: A series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids (5a-c) were synthesized using 1H-indole-2-carboxylic acids (1a-c) as the core compound. Molecular docking studies of these compounds were carried out to predict their binding interactions with the target protein EGFR. []
Relevance: Although these compounds are not directly analogous to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, they belong to the same broad class of substituted pyrazole carboxylic acid derivatives. These studies emphasize the potential of these compounds as kinase inhibitors and their potential for therapeutic applications. []
Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor beta (TGF-beta) type I receptor (ALK5). It shows promise as a potential therapeutic agent for treating fibrotic diseases. GW788388 demonstrates antifibrotic activity in vivo, significantly reducing collagen expression in preclinical models of liver and renal fibrosis. []
Compound Description: Synthesized via a microwave-assisted reaction, the crystal structure of this novel compound has been determined. []
Relevance: This compound shares the core 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde structure with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, but they differ in their 3- and 5-position substituents. This emphasizes the versatility of this scaffold and its potential for synthetic modifications. []
12. 3-(Pyridin-2-yl)-pyrazolato []
Compound Description: This compound is not a direct analogue of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, but it represents a key fragment generated during the formation of a dinuclear copper(II) complex. []
Relevance: The generation of this fragment from 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole via copper(II)-assisted C–N bond cleavage highlights the potential reactivity of the 3-(pyridin-2-yl)-1H-pyrazole scaffold under certain reaction conditions. []
Compound Description: This compound serves as a reactant in a study exploring the diverse reactivity of pyrazole carbaldehydes with cyclohexylamine. The reaction's outcome depends on the substituent at the 1-position of the pyrazole ring, leading to either nucleophilic substitution or condensation followed by hydrolysis. []
Relevance: This compound closely resembles 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, with the primary difference being a chlorine atom at the 5-position instead of a hydrogen atom and an aldehyde group instead of a carboximidamide group at the 4-position. This comparison underscores the subtle structural changes that can significantly influence a compound's reactivity. []
Compound Description: This compound acts as a reactant in a study demonstrating the divergent reactivity of pyrazole carbaldehydes with cyclohexylamine, where the reaction pathway is influenced by the substituent at the 1-position. Unlike its pyridin-2-yl analogue, this compound undergoes condensation followed by hydrolysis when treated with cyclohexylamine. []
Relevance: Although not a direct analogue of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound highlights the influence of substituents on the pyrazole ring's reactivity, even with subtle changes like replacing a pyridin-2-yl group with a phenyl ring. []
Compound Description: This study investigated the optical activity of a series of S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl))-4H-1,2,4-triazole-3-thiols. The specific rotation of each derivative was measured. []
Relevance: While these compounds are not directly structurally related to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, the study emphasizes the significance of chirality in drug design. []
16. 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole []
Compound Description: The crystal structure of this compound has been determined, showing inversion dimers linked by C—H⋯O hydrogen bonds. []
Relevance: Although structurally distinct from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound shares the 3-(pyridin-2-yl)-1H-pyrazole motif. This reinforces the significance of this core structure in various chemical contexts. []
Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity. The compounds exhibited antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria and two fungal strains. Notably, compound VV5 displayed significant antimicrobial activity. []
Relevance: These compounds, while sharing the pyrazole-4-carbaldehyde moiety with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, bear different substituents. The research emphasizes the potential of pyrazole derivatives in medicinal chemistry, particularly for developing antimicrobial agents. []
Compound Description: The crystal structure of this pyrazoline derivative has been determined, revealing the presence of intermolecular hydrogen bonds that contribute to its solid-state packing. []
Relevance: This compound, while structurally different from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, shares a similar framework incorporating a pyridine ring and a carbothioamide group. It highlights the diverse structural variations possible within the broader class of pyrazole derivatives. []
Compound Description: The crystal structure of this compound reveals a pyrazoline ring adopting an envelope conformation, with intermolecular hydrogen bonds influencing its solid-state arrangement. []
Relevance: Similar to the previous compound, this pyrazoline derivative shares structural elements with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, such as the presence of a pyridine ring and a carbothioamide group. It further exemplifies the structural diversity within the pyrazole family. []
Compound Description: This compound acts as a multidentate bridging ligand in the formation of two isostructural dinuclear Cu(II) and Co(II) complexes, Cu2(PPA)2Br2(DMF)2 and Co2(PPA)2Cl2(DMF)2, respectively. The ligand adopts a bridging fashion to facilitate the formation of a 12-membered metallocycle in each complex. The thermal stability of both complexes has been investigated. []
Relevance: This compound shares the core 3-(pyridin-2-yl)-1H-pyrazole structure with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, demonstrating the utility of this structural motif as a versatile building block for metal complexes. []
Compound Description: This compound serves as a vital intermediate in synthesizing PRO1, a targeted PROTAC molecule that targets mTOR. [, ]
Relevance: Although structurally different from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound exemplifies the use of substituted pyrazole derivatives in developing PROTAC molecules, a promising therapeutic strategy. [, ]
Compound Description: Synthesized via a condensation reaction, the structure of this compound is confirmed by NMR spectroscopy and single-crystal X-ray diffraction. []
Relevance: Although structurally distinct from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound highlights the broad structural diversity possible within the pyrazole family and their potential for various applications. []
Compound Description: Several derivatives of this compound were synthesized and tested for antimicrobial activity. Compounds 5e, 5f, and 5g showed the highest activity against a panel of bacterial and fungal strains, indicating the potential of these derivatives as antimicrobial agents. []
Relevance: Despite sharing the basic pyrazole-4-carbaldehyde core with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, these compounds exhibit different substituents, highlighting the potential for diverse biological activities within the pyrazole family through structural modifications. []
Compound Description: This compound is a ligand used to synthesize Co(II) and Cu(II) complexes. These complexes were studied for their interactions with DNA and their antibacterial properties. []
Relevance: This ligand shares the 3-(pyridin-2-yl)-1H-pyrazole motif with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, illustrating the versatility of this structural unit in various chemical contexts, including coordination chemistry. []
Compound Description: This palladium(II) complex participates in oxidative C–C coupling reactions with cyclopentanone and cyclohexanone, highlighting its catalytic activity. []
Relevance: While not structurally analogous to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound's reactivity showcases the broader applications of metal complexes containing heterocyclic ligands, including those with pyridine and pyrazole moieties. []
Compound Description: A series of these phosphonate derivatives were synthesized and evaluated for their antimicrobial activity, exhibiting moderate activity against both Gram-positive and Gram-negative bacteria and fungi. []
Relevance: These compounds share the 1-phenyl-3-(pyridin-2-yl)-1H-pyrazole core with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide. Despite differences in the 4-position substituent, their antimicrobial activity highlights the potential of this core structure in medicinal chemistry. []
Compound Description: This solvated salt was obtained unexpectedly while attempting to synthesize a ferrous sulfate complex with a bis-pyrazole ligand. Its crystal structure, determined by X-ray diffraction, provides insights into its molecular conformation and intermolecular interactions. []
Relevance: This compound, although structurally distinct from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, features two units of the 3-(pyridin-2-yl)-1H-pyrazole moiety, emphasizing the recurring significance of this structural motif. []
Compound Description: This compound is a potent and peripherally restricted cannabinoid-1 receptor antagonist discovered through extensive structure-activity relationship studies. It exhibits significant weight-loss efficacy in diet-induced obese mice and possesses a favorable off-target profile. []
Relevance: While structurally distinct from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound shares the common feature of a pyrazole-3-carboxamide core. This underscores the importance of this scaffold in medicinal chemistry, particularly for developing central nervous system-targeted therapeutics. []
Compound Description: This compound is synthesized via a condensation reaction and its structure is confirmed by X-ray diffraction and spectral analysis. []
Relevance: While structurally different from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound showcases the diversity of structures accessible through modifications of pyrazole derivatives. []
Compound Description: This study focused on the synthesis and anti-hypoxic activity of a series of S-derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols. []
Relevance: While not directly analogous to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this research highlights the exploration of related heterocyclic scaffolds, like 1,2,4-triazoles, for their potential biological activities. []
Compound Description: This compound is a key intermediate in the synthesis of novel pyrazole and fused pyrazole derivatives. The study investigates the chemical behavior of the starting material, 4-benzoyl-5-phenyl-2,3-furandione, with 2-hydrazinopyridine to yield this pyrazolecarboxylic acid. []
Relevance: This compound shares the 1-pyridin-2-yl-1H-pyrazole core with 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide. Despite differences in substituents and the presence of a carboxylic acid group, it showcases the use of this core structure as a building block in organic synthesis. []
Compound Description: The crystal structure of this compound has been elucidated using X-ray diffraction. []
Relevance: Though not directly analogous to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, this compound showcases the structural diversity achievable within the pyrazole family. []
Compound Description: This complex features a binuclear structure where two copper(II) ions are bridged by a bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide ligand. []
Relevance: The presence of the 3-(pyridin-2-yl)-1H-pyrazole moiety in the bridging ligand emphasizes the ability of this structural motif to coordinate with metal centers, highlighting its potential in coordination chemistry. []
Compound Description: This study focuses on the design, synthesis, and nematocidal activity of a novel series of pyrazole carboxamide derivatives. The researchers explored various structural modifications to enhance the compounds' activity against nematodes. []
Relevance: This class of compounds is highly relevant as it directly relates to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide. The only structural difference lies in the replacement of the carboximidamide group with a carboxamide group. This subtle change might influence the compound's biological activity and physicochemical properties. This research underscores the potential of exploring structural variations within the 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboxamide scaffold for developing new pesticides. []
Compound Description: JHU75528 is a novel, high-affinity ligand designed for the cerebral cannabinoid receptor (CB1). It exhibits a favorable combination of high binding affinity and low lipophilicity compared to existing CB1 ligands like Rimonabant (SR141716) and AM281. These properties make JHU75528 a promising candidate for PET imaging of CB1 receptors. []
Relevance: While structurally distinct from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, JHU75528 shares the pyrazole-3-carboxamide core structure, highlighting the importance of this scaffold in medicinal chemistry. This discovery underscores the potential of developing novel therapeutic agents by exploring structural variations around a central pyrazole core. []
Compound Description: JHU75575 is another high-affinity ligand developed for CB1, exhibiting a desirable profile for PET imaging. Like JHU75528, it possesses higher binding affinity and lower lipophilicity compared to Rimonabant and AM281, making it a promising candidate for further development. []
Relevance: While structurally diverse from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, JHU75575 shares the common structural motif of a pyrazole-3-carboxamide core. This highlights the versatility of this core structure and its potential for developing diverse therapeutic agents by incorporating specific substitutions. []
Compound Description: This study explored the synthesis and biological evaluation of a series of (4Z)- 3-methyl-1-[(2-oxo-2H-chromen-4-yl) carbonyl]-1H-pyrazole-4, 5-dione 4-[(4- substitutedphenyl) hydrazone] derivatives. []
Relevance: Although not direct analogues of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, these compounds, belonging to the pyrazole family, demonstrate the continued interest in exploring this class of heterocycles for their potential medicinal properties. []
Compound Description: DPC602 is a potent, selective, and orally bioavailable inhibitor of factor Xa, a key enzyme in the coagulation cascade. This compound exhibits sub-nanomolar inhibition constants for factor Xa and demonstrates high selectivity over other serine proteases. Additionally, DPC602 effectively prevents thrombosis in a rabbit model. []
Relevance: Though structurally different from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, DPC602 shares the common feature of a substituted pyrazole-5-carboxyamide core. This emphasizes the significance of this structural motif in medicinal chemistry, particularly for developing antithrombotic agents. []
Compound Description: This study focuses on the synthesis and biological evaluation of a series of 1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes. These compounds were synthesized and characterized. []
Relevance: While not direct analogues of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, these compounds, containing the pyrazole-4-carbaldehyde moiety, illustrate the versatility of pyrazole derivatives in medicinal chemistry. []
Compound Description: JNJ-42041935 is a potent, selective, reversible, and competitive inhibitor of HIF prolyl hydroxylase (PHD) enzymes. []
Relevance: Although structurally different from 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, JNJ-42041935 highlights the pharmaceutical relevance of substituted pyrazole-4-carboxylic acid derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.